Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate

Overview

Description

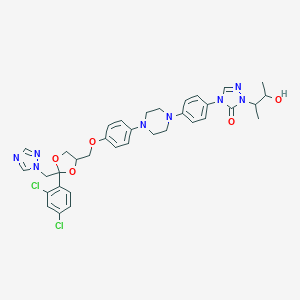

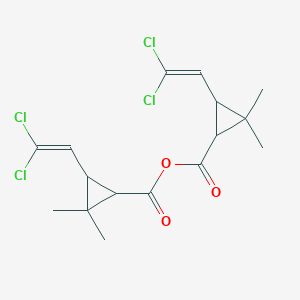

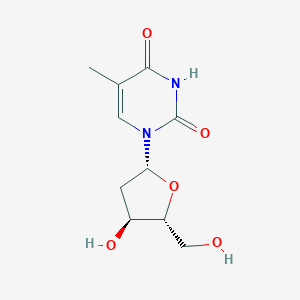

Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C22H19Cl2NO3 and its molecular weight is 416.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Impact

One study examined the sorption behavior of phenoxy herbicides, which share structural similarities with the compound , focusing on their interaction with soil, organic matter, and minerals. The research highlights how soil parameters like pH, organic carbon content, and iron oxides significantly influence the sorption of phenoxy herbicides, suggesting potential environmental implications of related compounds (Werner, Garratt, & Pigott, 2012).

Development of Chemosensors

Another area of application involves the development of fluorescent chemosensors, where derivatives of phenoxyphenyl compounds play a critical role. These chemosensors have been engineered for the detection of various analytes, showcasing the compound's utility in analytical chemistry and environmental monitoring (Roy, 2021).

Antimicrobial Compounds from Cyanobacteria

Research into cyanobacteria has identified compounds with antimicrobial activities, including structures similar to the cyano(4-phenoxyphenyl)methyl group. These studies explore the potential of cyano compounds as sources of new antimicrobials, highlighting the compound's relevance in addressing multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds using derivatives of the specified chemical structure has been investigated, underscoring the versatility of these compounds in creating a wide range of heterocycles with potential pharmaceutical applications (Gomaa & Ali, 2020).

Mechanism of Action

Target of Action

The major target site of para-Cypermethrin is the sodium channel of the nerve membrane . It can also interact with other targets, disrupting calcium homeostasis .

Mode of Action

Para-Cypermethrin acts as a fast-acting neurotoxin in insects . It disrupts the sodium channel current, which regulates the polarization of the nerve cell membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

Para-Cypermethrin affects various biochemical pathways. It can be degraded first by cleavage of its ester bond, followed by degradation of the benzene ring, and subsequent metabolism . The degradation process involves several enzymes produced by bacteria, with carboxylesterase enzymes being the most efficient .

Pharmacokinetics (ADME Properties)

It is known that cypermethrin is deactivated in humans by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine .

Result of Action

The molecular and cellular effects of para-Cypermethrin’s action include mitochondrial dysfunction, autophagy impairment, and oxidative stress . It also alters the expression of iron transporter proteins leading to iron dyshomeostasis, which could contribute to dopaminergic neurotoxicity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of para-Cypermethrin. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects . The unrestricted utilization of this compound has sparked environmental concerns as it damages soil fertility, an ecosystem of essential bacteria, and causes allergic reactions and tremors in humans by affecting their nervous systems .

Properties

IUPAC Name |

[cyano-(4-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGALOHODGJDMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997011 | |

| Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75567-47-4, 75567-48-5 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)